Methyl 3-amino-5-bromopyrazine-2-carboxylate
Description
Methyl 3-amino-5-bromopyrazine-2-carboxylate (CAS 6966-01-4) is a heteroaromatic compound featuring a pyrazine core substituted with an amino (-NH₂) group at position 3, a bromine atom at position 5, and a methoxycarbonyl (-COOCH₃) group at position 2 . This compound is a white-to-yellow crystalline solid with applications as a key intermediate in pharmaceutical synthesis, agrochemicals, and specialty chemicals. Its reactivity is influenced by the electron-withdrawing carboxylate and bromine groups, which enhance its utility in cross-coupling reactions and heterocyclic derivatization .
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 3-amino-5-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10) |
InChI Key |
UOIGEEVYCPCIJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromopyrazine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) in acetonitrile under nitrogen protection . The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The final product is usually obtained through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Methyl 3-amino-5-bromopyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as an intermediate in the synthesis of antiviral drugs like favipiravir.
Industry: Utilized in the production of electronic materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-bromopyrazine-2-carboxylate largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of favipiravir, it undergoes several transformations to become an active antiviral agent that inhibits viral RNA-dependent RNA polymerase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Substituent Modifications on the Pyrazine Core
5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0)
- Structure : Replaces the carboxylate group (-COOCH₃) with a methoxy (-OCH₃) group.
- Impact : The methoxy group is less electron-withdrawing than the carboxylate, reducing electrophilicity at the pyrazine ring. This lowers reactivity in nucleophilic aromatic substitution but enhances stability in acidic conditions .
- Applications : Primarily used as a precursor for antitubercular agents due to improved lipophilicity .
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS 13457-23-3) Structure: Substitutes the amino (-NH₂) group with a methylamino (-NHCH₃) group. Impact: Methylation of the amino group reduces hydrogen-bonding capacity, affecting crystallization behavior and solubility. This derivative shows higher lipophilicity (logP ≈ 1.8) compared to the parent compound (logP ≈ 1.2) .
3-Amino-6-bromopyrazine-2-carboxamide (CAS 1260812-97-2) Structure: Replaces the carboxylate ester (-COOCH₃) with a carboxamide (-CONH₂) group. This analog exhibits antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹) but lower synthetic yield (52%) compared to the carboxylate ester (93%) .
Halogen and Heterocyclic Modifications
3-Benzyl-5-bromopyrazin-2(1H)-one
- Structure : Incorporates a ketone group at position 2 and a benzyl group at position 3.
- Impact : The ketone group facilitates π-π stacking (centroid distance = 3.544 Å), enhancing solid-state stability. This compound is a precursor for kinase inhibitors but requires harsh reaction conditions (e.g., Pd catalysis) for further functionalization .
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide Structure: Features a bulky tert-butyl group and a phenolic hydroxyl group. Impact: The tert-butyl group increases steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. However, it demonstrates potent antifungal activity (IC₅₀ = 49.5 µmol·L⁻¹) due to enhanced membrane permeability .
Biological Activity
Methyl 3-amino-5-bromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Amino Group : An amine functional group that can participate in hydrogen bonding.
- Bromo Substituent : A bromine atom that can enhance biological activity through halogen bonding.
- Carboxylate Group : A carboxylic acid derivative that can influence solubility and reactivity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of Class I PI3-kinase enzymes. These enzymes are crucial in various signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways has been linked to anti-tumor effects, making this compound a candidate for cancer therapy .
Key Mechanisms:
- Enzyme Inhibition : The compound binds to specific active sites on PI3-kinase, preventing substrate access and subsequent signaling cascade activation.
- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity in various cancer cell lines, including breast and colorectal cancers .
- Synergistic Effects with Chemotherapy : When combined with chemotherapeutic agents like cisplatin, this compound has demonstrated enhanced efficacy in inhibiting tumor growth .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 12.5 | Significant reduction in cell viability observed. | |
| MDA-MB-231 | 15.0 | Induced apoptosis and reduced migration. | |
| HCT116 | 10.0 | Synergistic effect with cisplatin noted. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate permeability across biological membranes, particularly at lower pH levels, which may enhance its bioavailability in acidic environments such as the stomach .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, indicating potent antitumor activity .
- Colorectal Cancer Study : Co-administration with cisplatin led to a marked decrease in tumor size and improved survival rates in treated mice compared to those receiving cisplatin alone .
Q & A
Q. What are the standard synthetic routes for Methyl 3-amino-5-bromopyrazine-2-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves bromination of a pyrazine precursor. For example, methyl 3-aminopyrazine-2-carboxylate can be brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by purification via column chromatography (20% ethyl acetate/hexane) . Purity optimization includes monitoring reaction progress via TLC and using recrystallization (e.g., from ethanol) to remove unreacted starting materials. Yield improvements are achieved by controlling stoichiometry (1:1.02 molar ratio of precursor to NBS) and reaction time (1–2 hours) .
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H NMR (DMSO-d₆) shows characteristic peaks: δ 8.20 (s, 1H, pyrazine-H), δ 6.50 (br s, 2H, NH₂), δ 3.90 (s, 3H, OCH₃) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) confirms bond lengths (C-Br: ~1.89 Å) and dihedral angles between substituents.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 232.04) validates molecular weight .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
Methodological Answer: The bromine at position 5 undergoes:
- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines (e.g., hexamethylenetetramine) in chloroform to form amino derivatives .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) replaces Br with aryl groups .
- Reduction : LiAlH₄ reduces Br to H in anhydrous THF, yielding dehalogenated analogs for SAR studies .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of bromination in pyrazine derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich sites. For methyl 3-aminopyrazine-2-carboxylate, the C5 position has higher electron density due to resonance effects from the amino and ester groups, favoring electrophilic bromination at C5 . Transition state analysis (IRC) further validates activation energy differences between C5 and C6 bromination pathways .
Q. What analytical strategies resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
- Structural Validation : Re-examine NMR/LC-MS data of active derivatives to confirm purity (>95%) and rule out byproducts .
- Kinetic Profiling : Time-dependent inhibition assays (e.g., caspase-3 activation) distinguish true activity from assay artifacts .
Q. How is this compound utilized in fragment-based drug discovery (FBDD)?
Methodological Answer:
- Library Design : The pyrazine core serves as a fragment (MW < 250 Da) with high ligand efficiency. Substituents (Br, NH₂, COOCH₃) enable rapid diversification via parallel synthesis .
- Biophysical Screening : Surface plasmon resonance (SPR) identifies hits binding to targets like kinase domains (Kd < 10 μM).
- Crystallographic Optimization : Co-crystallization with target proteins (e.g., EGFR) guides structure-based optimization of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
